molecular formula C5H5N3O B11924714 (E)-Pyrimidine-2-carbaldehyde oxime

(E)-Pyrimidine-2-carbaldehyde oxime

Cat. No.: B11924714
M. Wt: 123.11 g/mol
InChI Key: IYKGJZGTTXURLS-YWEYNIOJSA-N
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Description

(E)-Pyrimidine-2-carbaldehyde oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.

Preparation Methods

(E)-Pyrimidine-2-carbaldehyde oxime can be synthesized through the reaction of pyrimidine-2-carbaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, often carried out at room temperature, and the product is usually obtained in good yield.

Industrial production methods for oximes, including this compound, often involve the treatment of aldehydes or ketones with hydroxylamine . This classical method is widely used due to its simplicity and efficiency.

Chemical Reactions Analysis

(E)-Pyrimidine-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrosilanes for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-Pyrimidine-2-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Pyrimidine-2-carbaldehyde oxime involves its ability to form stable complexes with various biological targets. For example, oximes can reactivate acetylcholinesterase by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

Similar compounds to (E)-Pyrimidine-2-carbaldehyde oxime include other oximes such as:

    Pralidoxime: Used as an antidote for organophosphate poisoning.

    Obidoxime: Another acetylcholinesterase reactivator with similar applications.

    Methoxime: Known for its antibacterial properties.

What sets this compound apart is its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various heterocyclic compounds and its potential therapeutic applications .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

(NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4-

InChI Key

IYKGJZGTTXURLS-YWEYNIOJSA-N

Isomeric SMILES

C1=CN=C(N=C1)/C=N\O

Canonical SMILES

C1=CN=C(N=C1)C=NO

Origin of Product

United States

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